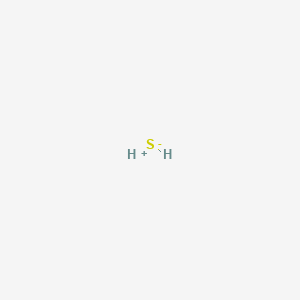

Hydron;sulfanide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Hydron sulfide (H2S) is a colorless gas that is commonly known for its unpleasant odor of rotten eggs. However, in recent years, it has been discovered that H2S plays an important role in various physiological and biochemical processes in the body. This has led to an increase in research on H2S and its potential applications in medicine and other fields.

Wirkmechanismus

Hydron;sulfanide exerts its effects through various mechanisms, including the modulation of ion channels, the activation of enzymes, and the regulation of gene expression. This compound has been found to interact with various proteins and enzymes, including potassium channels, cytochrome c oxidase, and nitric oxide synthase.

Biochemical and Physiological Effects:

This compound has been found to have various biochemical and physiological effects, including its role in vasodilation, regulation of blood pressure, and anti-inflammatory effects. This compound has also been found to have antioxidant properties and to play a role in the regulation of cell proliferation and apoptosis.

Vorteile Und Einschränkungen Für Laborexperimente

Hydron;sulfanide has various advantages for use in lab experiments, including its low cost, ease of synthesis, and ability to penetrate cell membranes. However, this compound is also highly reactive and can be toxic at high concentrations, which can limit its use in certain experiments.

Zukünftige Richtungen

There are many potential future directions for research on Hydron;sulfanide, including its use as a therapeutic agent for various diseases, its potential for use in regenerative medicine, and its role in aging and longevity. Further research is also needed to better understand the mechanisms of action of this compound and its potential applications in various fields.

In conclusion, this compound is a promising area of research with many potential applications in medicine and other fields. Further research is needed to fully understand the mechanisms of action of this compound and its potential applications, but the current evidence suggests that this compound has many beneficial effects on the body and has the potential to be a valuable therapeutic agent.

Synthesemethoden

Hydron;sulfanide can be synthesized through various methods, including the reaction of sulfur with hydrogen gas, the reaction of metal sulfides with acid, and the decomposition of organic matter. The most commonly used method for this compound synthesis is the reaction of sulfur with hydrogen gas, which produces this compound and is catalyzed by metal oxides.

Wissenschaftliche Forschungsanwendungen

Hydron;sulfanide has been found to have various applications in scientific research, including its use as a signaling molecule in the cardiovascular system, its role in regulating inflammation, and its potential as a therapeutic agent for various diseases. This compound has also been studied for its potential use in cancer treatment and as a neuroprotective agent.

Eigenschaften

| 156320-25-1 | |

Molekularformel |

H2S |

Molekulargewicht |

34.08 g/mol |

IUPAC-Name |

hydron;sulfanide |

InChI |

InChI=1S/H2S/h1H2 |

InChI-Schlüssel |

RWSOTUBLDIXVET-UHFFFAOYSA-N |

SMILES |

[H+].[SH-] |

Kanonische SMILES |

[H+].[SH-] |

Siedepunkt |

-76.59 °F at 760 mm Hg (EPA, 1998) -60.33 °C -60 °C -76.59°F -77°F |

Color/Form |

Colorless gas [Shipped as a liquefied compressed gas]. |

Dichte |

0.916 at -76 °F (EPA, 1998) d -60 0.99 1.5392 g/L at 0 °C at 760 mm Hg; Gas: 1.19 (Air = 1.00) Relative density (water = 1): 0.92 0.916@76°F 1.19(relative gas density) |

Flammpunkt |

Flammable gas NA (Gas) |

melting_point |

-121.9 °F (EPA, 1998) Mp -82.9 ° -85.49 °C -85.49°C -85 °C -121.88°F -122°F |

| 7704-34-9 7783-06-4 |

|

Physikalische Beschreibung |

Hydrogen sulfide appears as a colorless gas having a strong odor of rotten eggs. Boiling point -60.2°C. Shipped as a liquid confined under its own vapor pressure. Density (liquid) 8.3 lb / gal. Contact with the unconfined liquid can cause frostbite by evaporative cooling. Gas is very toxic by inhalation. Fatigues the sense of smell which cannot be counted on to warn of the continued presence of the gas. Prolonged exposure of closed containers to heat may result in their violent rupturing and rocketing. Rate of onset: Immediate & Delayed Persistence: Minutes to hours Odor threshold: 0.1 ppm Source/use/other hazard: Disinfectant lubricant/oils; interm for HC manufacture; deadens sense of smell. GasVapor; GasVapor, Liquid; Liquid Liquid COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR OF ROTTEN EGGS. Flammable, poisonous, colorless gas with a strong odor of rotten eggs. Colorless gas with a strong odor of rotten eggs. [Note: Sense of smell becomes rapidly fatigued & can NOT be relied upon to warn of the continuous presence of H2S. Shipped as a liquefied compressed gas.] |

Piktogramme |

Flammable; Acute Toxic; Environmental Hazard |

Verwandte CAS-Nummern |

13465-07-1 (H2S2) |

Haltbarkeit |

Water solns of H2S are not stable, absorbed oxygen causes the formation of elemental sulfur, and the solns become turbid rapidly. |

Löslichkeit |

0.4 % (NIOSH, 2016) 3.74 mg/mL at 21 °C 1 g dissolves in 94.3 ml absolute alcohol at 20 °C; 1 g dissolves in 48.5 mL ether at 20 °C In water, 3980 mg/L at 20 °C Soluble in glycerol, gasoline, kerosene, carbon disulfide, crude oil. Soluble in certain polar organic solvents, notably methanol, acetone, propylene carbonate, sulfolane, tributyl phosphate, various glycols, and glycol ethers. N-Methylpyrrolidine dissolves 49 ml/g at 20 °C at atmospheric pressure. Solubility in water, g/100ml at 20 °C: 0.5 0.4% |

Synonyme |

Hydrogen Sulfide Hydrogen Sulfide (H2(Sx)) Hydrogen Sulfide (H2S2) Hydrogen Sulfide (H2S3) Sulfide, Hydrogen |

Dampfdichte |

1.19 (EPA, 1998) (Relative to Air) 1.189 (Air = 1) Relative vapor density (air = 1): 1.19 1.09 |

Dampfdruck |

15200 mm Hg at 77.9 °F (EPA, 1998) 1.36X10+4 mm Hg at 20 °C Vapor pressure, kPa at 20 °C: 1880 15200 mmHG at -77.9°F 17.6 atm |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(2-Hydroxyethyl)phenyl]propan-1-OL](/img/structure/B136143.png)

![4-[(2-Fluoro-5-methoxyphenyl)methyl]piperidine](/img/structure/B136155.png)

![benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate](/img/structure/B136169.png)